molecular formula C9H8Cl2O3 B2469317 2,6-Dichloro-3,5-dimethoxybenzaldehyde CAS No. 287175-08-0

2,6-Dichloro-3,5-dimethoxybenzaldehyde

Cat. No.: B2469317
CAS No.: 287175-08-0
M. Wt: 235.06
InChI Key: VDBQFLMOULMNOE-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dimethoxybenzaldehyde typically involves the chlorination of 3,5-dimethoxybenzaldehyde. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-3,5-dimethoxybenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms and methoxy groups influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

  • 2,6-Dichloro-3,4-dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 3,5-Dichloro-2,4-dimethoxybenzaldehyde

Comparison: 2,6-Dichloro-3,5-dimethoxybenzaldehyde is unique due to the specific positioning of its chlorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBQFLMOULMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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